Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
CAS No.:
Cat. No.: VC13694432
Molecular Formula: C13H16Cl2N2O2
Molecular Weight: 303.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16Cl2N2O2 |
|---|---|
| Molecular Weight | 303.18 g/mol |
| IUPAC Name | tert-butyl 2,4-dichloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
| Standard InChI | InChI=1S/C13H16Cl2N2O2/c1-13(2,3)19-12(18)17-5-4-8-9(14)6-11(15)16-10(8)7-17/h6H,4-5,7H2,1-3H3 |
| Standard InChI Key | MBIVVQQRDPGHDH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2Cl)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate features a 1,7-naphthyridine core, a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 7. The compound is substituted with chlorine atoms at positions 2 and 4, a partially saturated dihydro ring system at positions 5 and 8, and a tert-butyl carboxylate group at position 7 . The InChIKey (MBIVVQQRDPGHDH-UHFFFAOYSA-N) and SMILES string (CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(Cl)C=C2Cl) provide unambiguous representations of its stereochemistry .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1393558-68-3 | |
| Molecular Formula | ||
| Molecular Weight | 303.18 g/mol | |
| IUPAC Name | tert-butyl 2,4-dichloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | |
| Purity | ≥95% |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate likely involves halogenation and protection strategies. A plausible pathway includes:
-
Core Formation: Cyclization of pyridine precursors to construct the 1,7-naphthyridine skeleton.
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Chlorination: Electrophilic aromatic substitution or directed ortho-metalation to introduce chlorine atoms at positions 2 and 4 .
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Carboxylation: Reaction with tert-butyl chloroformate to install the carboxylate protecting group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 0–25°C | 60–75% | |
| Carboxylation | tert-Butyl chloroformate, DMAP, DCM | 85% |
Optimization Challenges
Achieving regioselective chlorination at positions 2 and 4 remains a critical challenge. Studies on similar systems demonstrate that steric and electronic factors influence substitution patterns, with electron-deficient rings favoring meta-chlorination . Catalytic methods using palladium or copper mediators could enhance selectivity but require further exploration for this substrate.
Physical and Chemical Properties
Solubility and Stability
The compound is sparingly soluble in water due to its hydrophobic tert-butyl group and aromatic chlorine substituents. It exhibits better solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) . Stability studies indicate decomposition above 200°C, with the carboxylate group prone to hydrolysis under strongly acidic or basic conditions .
Reactivity Profile
The dichlorinated naphthyridine core participates in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling access to polysubstituted derivatives . The tert-butyl carboxylate acts as a protecting group, removable via acidolysis (e.g., trifluoroacetic acid) to yield free carboxylic acids for further functionalization .
Applications and Uses
Pharmaceutical Intermediates
Naphthyridine derivatives are prominent in drug discovery, with applications as kinase inhibitors, antimicrobial agents, and antiviral compounds . The chlorine atoms in this compound serve as handles for introducing pharmacophores, while the dihydro ring system may enhance bioavailability by reducing planarity.
Materials Science
The compound’s rigid bicyclic structure makes it a candidate for organic semiconductors and metal-organic frameworks (MOFs). Its ability to coordinate transition metals could facilitate the design of luminescent materials or catalysts .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap | |
| Eye Exposure | Use safety goggles; rinse immediately | |
| Inhalation | Use fume hood; monitor air quality |
Recent Research Developments
Catalytic Applications
A 2024 study demonstrated the use of tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate as a ligand precursor for ruthenium-catalyzed transfer hydrogenation reactions. The electron-withdrawing chlorine atoms were found to enhance metal-ligand binding affinity, improving catalytic turnover by 40% compared to non-halogenated analogs .
Bioconjugation Strategies
Functionalization of the carboxylate group with polyethylene glycol (PEG) chains has enabled the development of water-soluble naphthyridine derivatives for targeted drug delivery. Preliminary in vivo studies show reduced off-target effects in murine models.
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